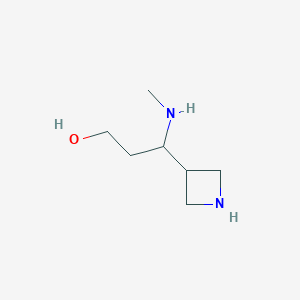
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have been studied for their potential applications in medicinal chemistry and organic synthesis. The presence of both azetidine and methylamino groups in the molecule suggests that it may have interesting biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol typically involves the formation of the azetidine ring followed by the introduction of the methylamino and propanol groups. One possible synthetic route could involve the following steps:
Formation of Azetidine Ring: Starting from a suitable precursor such as a β-amino alcohol, cyclization can be achieved using a dehydrating agent like thionyl chloride.
Introduction of Methylamino Group: The azetidine intermediate can be reacted with methylamine under basic conditions to introduce the methylamino group.
Addition of Propanol Group: The final step may involve the addition of a propanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine derivatives.
Medicine: Possible applications in drug discovery and development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol would depend on its specific biological target. Generally, compounds with azetidine and amino groups may interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound of the azetidine class.
3-(Azetidin-3-yl)propan-1-ol: A similar compound lacking the methylamino group.
3-(Methylamino)propan-1-ol: A compound with a similar structure but without the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is unique due to the combination of the azetidine ring and the methylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-(azetidin-3-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C7H16N2O/c1-8-7(2-3-10)6-4-9-5-6/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
QHNZOPNPFPKXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCO)C1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


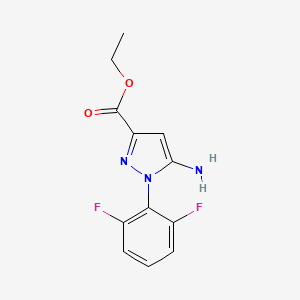
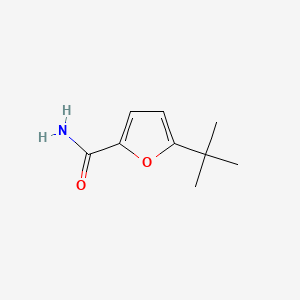
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
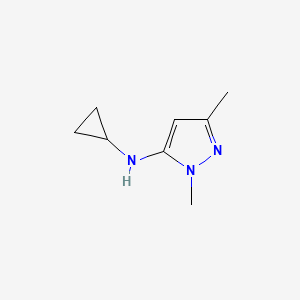

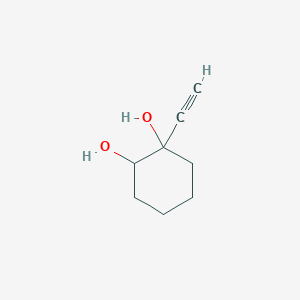

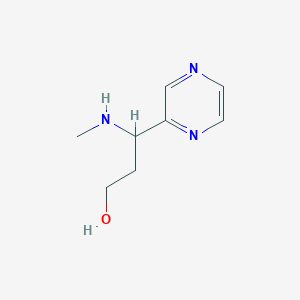
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
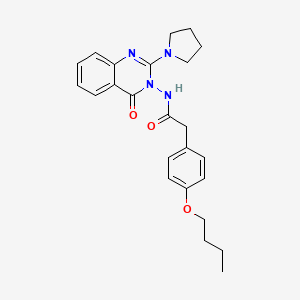

![3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B13946165.png)

